3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylicacid
Description
Historical Context and Research Significance
Evolution of Thiophene Derivatives in Organic Chemistry
Thiophene, a sulfur-containing heterocycle first isolated by Viktor Meyer in 1882, revolutionized organic chemistry due to its aromatic stability and reactivity akin to benzene. Early studies focused on its natural occurrence in petroleum and coal, where thiophenic compounds constitute 1–3% of sulfur content. The discovery of thiophene derivatives in 3.5-billion-year-old Martian sediments by the Curiosity rover further underscored its abiotic synthesis potential under hydrothermal conditions, suggesting universal pathways for heterocycle formation.
In medicinal chemistry, thiophene’s planar structure enabled the development of derivatives with enhanced bioactivity. For example, the Gewald reaction (1965) facilitated the synthesis of 2-aminothiophenes, while microwave-assisted methods later improved reaction efficiency. The incorporation of electron-withdrawing groups, such as trifluoromethyl (-CF₃), and functional groups like carboxylic acids, expanded thiophene’s utility in drug design.
Table 1: Key Milestones in Thiophene Derivative Research
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1882 | Isolation of thiophene by Viktor Meyer | Identified foundational heterocyclic scaffold |
| 1965 | Gewald reaction for 2-aminothiophenes | Enabled amino-functionalized derivatives |
| 2018 | Detection of thiophenes on Mars | Suggested abiotic synthesis pathways |
| 2021 | Hydrothermal thiophene synthesis with NiS/CoS | Demonstrated prebiotic relevance |
Role of Trifluoromethyl Groups in Bioactive Compound Design
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its electronegativity, metabolic stability, and lipophilicity-enhancing properties. In 3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, the -CF₃ group at the 5-position induces strong electron-withdrawing effects, polarizing the thiophene ring and stabilizing interactions with hydrophobic protein pockets. This modification is critical in optimizing pharmacokinetic profiles, as demonstrated by FDA-approved drugs like Celecoxib (a COX-2 inhibitor).
Comparative studies show that -CF₃ substituents improve binding affinity by 10–100-fold in enzyme inhibition assays compared to non-fluorinated analogs. For instance, trifluoromethylated thiophenes exhibit enhanced activity against protozoal pathogens by disrupting redox homeostasis. The group’s steric bulk also mitigates oxidative metabolism, extending plasma half-life in vivo.
Strategic Importance of Carboxylic Acid Functionalization
Carboxylic acid groups are pivotal in conferring water solubility and enabling salt formation, which enhances bioavailability. In 3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, the -COOH group at the 2-position facilitates hydrogen bonding with biological targets, such as kinase active sites or ion channels. This functionalization is achieved via ester hydrolysis or direct carboxylation using Pd-catalyzed carbonylation.
Structurally, the carboxylic acid group introduces a pH-dependent ionization state, optimizing membrane permeability in the intestine (pH 6.5–7.5) while promoting target engagement in physiological environments. In prodrug strategies, the acid is often esterified to improve absorption, with enzymatic hydrolysis regenerating the active form post-administration.
Properties
Molecular Formula |
C7H5F3O2S |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5F3O2S/c1-3-2-4(7(8,9)10)13-5(3)6(11)12/h2H,1H3,(H,11,12) |
InChI Key |
RLRDEIOTJAPUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2,5-dicarboxylic acid with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions. The reaction typically proceeds at lower temperatures to favor the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Research Findings
Crystallography : The crystal structure of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid () reveals planar thiophene rings with intermolecular hydrogen bonding between carboxylic acid groups, suggesting similar packing for the 3-methyl analogue .
Acidity Trends : The pKa of methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate is 8.47 (), indicating that the free carboxylic acid form of the target compound likely has a pKa <3 due to the -CF₃ group’s strong electron withdrawal .
Biological Activity
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a compound of interest due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . The presence of a trifluoromethyl group enhances its lipophilicity and influences its interaction with biological targets. The thiophene ring is crucial for its activity, as it participates in various interactions with enzymes.
Enzyme Inhibition
Research indicates that thiophene-2-carboxylic acids, including 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, exhibit significant inhibitory effects on d-amino acid oxidase (DAO). The inhibition is characterized by low micromolar IC50 values, which denote the concentration required to inhibit 50% of the enzyme's activity. For instance:
| Compound | IC50 Value (µM) |
|---|---|
| 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | 4.4 |
| Thiophene-2-carboxylic acid | 7.8 |
These findings suggest that small substituents on the thiophene ring can enhance potency, while larger groups may reduce it .
Structure-Activity Relationships (SAR)
SAR studies have shown that substituents at specific positions on the thiophene ring can dramatically affect biological activity. For example:
- 5-substituted analogs : Compounds with smaller substituents at the 5-position tend to exhibit higher inhibitory potency.
- 3-substituted analogs : Substitution at the 3-position generally leads to decreased activity, indicating that this position may not tolerate bulky groups well .
Case Studies
- Inhibition of d-Amino Acid Oxidase : A study demonstrated that 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid effectively inhibits DAO, which is implicated in various neurological disorders. The compound's binding affinity was analyzed using molecular dynamics simulations and X-ray crystallography, revealing critical interactions with active site residues like Tyr224 .
- Therapeutic Potential : Given its role in inhibiting DAO, there is potential for this compound in treating conditions such as schizophrenia and other neuropsychiatric disorders. The ability of trifluoromethyl groups to modulate pharmacokinetic properties further supports its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, and what purification challenges are commonly encountered?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or ester hydrolysis. For example, analogous thiophene derivatives are synthesized via THF-mediated reactions with triethylamine, followed by purification using column chromatography. Key challenges include removing byproducts (e.g., triethylammonium chloride) and optimizing reaction conditions (temperature, solvent polarity) to ensure high yields. Monitoring via thin-layer chromatography (TLC) is critical for tracking reaction progression .
Q. How should 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid be stored to maintain its chemical integrity, and what are the degradation risks?
- Methodological Answer : Storage in a dark, dry environment at 2–8°C under an inert atmosphere (e.g., nitrogen) is recommended. Exposure to strong oxidizing agents must be avoided due to the risk of thiophene ring degradation, as observed in structurally related compounds. Stability studies under varying pH and temperature conditions can further guide storage protocols .
Q. What spectroscopic techniques are most reliable for confirming the structure of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline derivatives are available) provides definitive structural confirmation. Infrared (IR) spectroscopy aids in identifying carboxylic acid and trifluoromethyl functional groups .
Advanced Research Questions
Q. What strategies are effective for regioselective functionalization of the thiophene ring in 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid?
- Methodological Answer : Electrophilic substitution at the 4-position can be achieved using sulfonylation or halogenation agents. For example, chlorosulfonyl groups are introduced via reactions with chlorosulfonic acid, as demonstrated in methyl ester derivatives. Computational modeling (e.g., DFT calculations) predicts reactivity trends by analyzing electron density distributions on the thiophene ring .
Q. How can researchers resolve contradictions in biological activity data among derivatives of this compound?
- Methodological Answer : Discrepancies may arise from steric hindrance or electronic effects of substituents. Systematic structure-activity relationship (SAR) studies, combined with molecular docking simulations, clarify the role of the trifluoromethyl group in receptor binding. Comparative assays under standardized conditions (e.g., consistent cell lines, solvent controls) minimize experimental variability .
Q. What analytical approaches address low yields in the synthesis of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid derivatives?
- Methodological Answer : Reaction optimization involves solvent screening (e.g., switching from THF to DMF for polar intermediates) and catalyst selection (e.g., palladium for cross-coupling steps). Kinetic studies using HPLC or GC-MS identify rate-limiting steps, while fractional distillation or recrystallization improves purity. Contradictory yield data may stem from unaccounted side reactions, necessitating in-situ monitoring via spectroscopy .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
